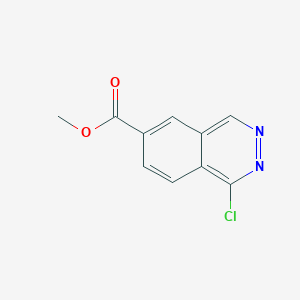
Methyl 1-chlorophthalazine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-chlorophthalazine-6-carboxylate is an organic compound with the molecular formula C₁₀H₇ClN₂O₂ It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-chlorophthalazine-6-carboxylate typically involves the chlorination of phthalazine derivatives followed by esterification. One common method includes the reaction of phthalazine-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-chlorophthalazine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups, enhancing the compound’s reactivity.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Reduction: Formation of reduced phthalazine derivatives.
Oxidation: Formation of phthalazine dicarboxylates or other oxidized products.
Applications De Recherche Scientifique
Methyl 1-chlorophthalazine-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 1-chlorophthalazine-6-carboxylate involves its interaction with specific molecular targets. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazine: The parent compound, lacking the chlorine and ester groups.
1-Chlorophthalazine: Similar structure but without the ester group.
Methyl phthalazine-6-carboxylate: Similar structure but without the chlorine atom.
Uniqueness
Methyl 1-chlorophthalazine-6-carboxylate is unique due to the presence of both the chlorine atom and the ester group, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C10H7ClN2O2 |
|---|---|
Poids moléculaire |
222.63 g/mol |
Nom IUPAC |
methyl 1-chlorophthalazine-6-carboxylate |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-8-7(4-6)5-12-13-9(8)11/h2-5H,1H3 |
Clé InChI |
DYTFPIINWVHHSA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=CN=NC(=C2C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















